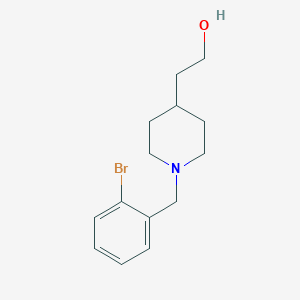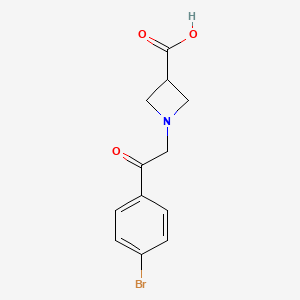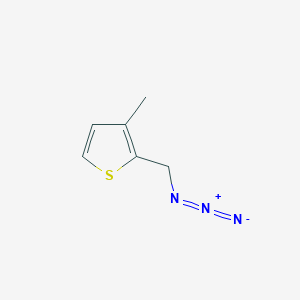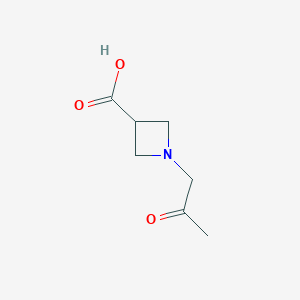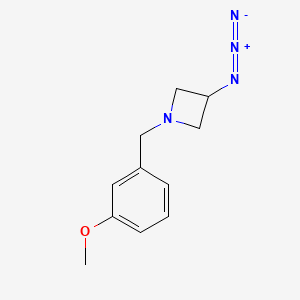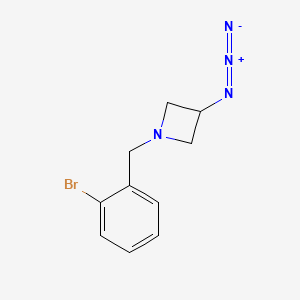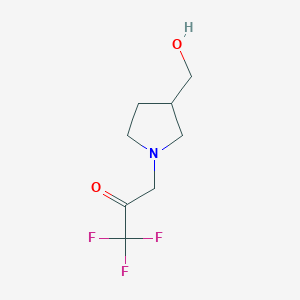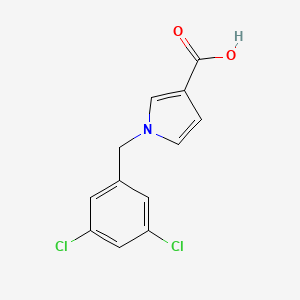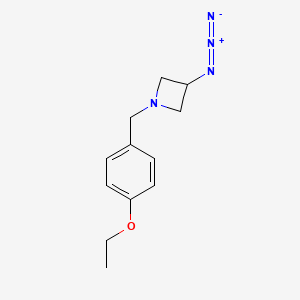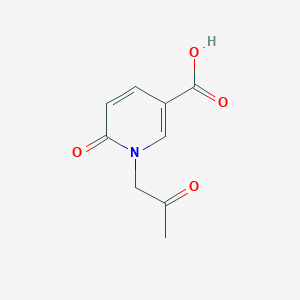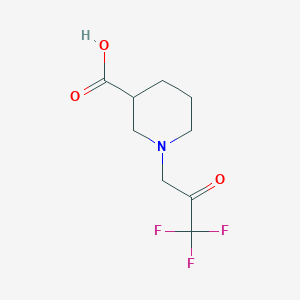
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12F3NO3 . It is related to tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate .
Synthesis Analysis
An alternative metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives. This involves an efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Wissenschaftliche Forschungsanwendungen
Catalyst in Cyclisation Reactions
Research has shown that trifluoromethanesulfonic (triflic) acid acts as an excellent catalyst in cyclisation reactions, particularly for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This process demonstrates the utility of trifluoro-containing compounds in synthesizing polycyclic systems efficiently (Haskins & Knight, 2002).
Synthesis of Trifluoromethyl-Substituted Aminopyrroles
Another study highlighted the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for creating trifluoromethyl-substituted aminopyrroles. This strategy, based on 2H-azirine ring expansion, facilitates the preparation of various substituted pyrroles, which are valuable in medicinal chemistry and materials science (Khlebnikov et al., 2018).
Structural and Spectroscopic Analysis
The diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been thoroughly characterized through X-ray analysis, FTIR, and NMR spectroscopies, along with DFT calculations. This research provides insights into the stereochemical configurations and intermolecular interactions present in compounds related to 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid, offering a foundation for further structural analysis of similar compounds (Bartoszak-Adamska et al., 2011).
Photostability and Photochemical Reactions
Investigations into the photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, demonstrate how specific functional groups, including the trifluoromethyl group, influence photostability and reaction pathways under irradiation. This knowledge is crucial for developing materials and drugs with desired photochemical properties (Mella et al., 2001).
Novel Synthesis Methods
Research also extends into novel synthesis methods for protected 2-substituted-4-oxo-piperidine derivatives, showcasing the versatility of trifluoro-containing compounds in organic synthesis. These methodologies are essential for the development of new pharmaceuticals and materials (Lau et al., 2002).
Wirkmechanismus
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, compounds containing a piperidine ring can interact with various receptors and enzymes in the body, leading to different biological effects .
Biochemical Pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties, such as its metabolic stability and bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it were to interact with neurotransmitter systems, it could potentially affect mood, cognition, or pain perception .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group could potentially enhance the compound’s stability under certain conditions .
Safety and Hazards
The safety information for tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate, a related compound, includes several hazard statements such as H315, H319, and H335, and several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Piperidine is a significant scaffold in drug discovery, and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amidases, which are enzymes that catalyze the hydrolysis of amides to produce carboxylic acids and ammonia . The interaction between this compound and amidases is crucial for its biochemical activity, as it influences the enzyme’s catalytic efficiency and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, it can affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can also result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of various metabolites . These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function. For example, the compound can be metabolized by amidases to produce carboxylic acids, which can then participate in other biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)5-13-3-1-2-6(4-13)8(15)16/h6H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTAYLFYISPYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



